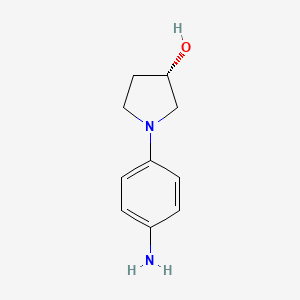

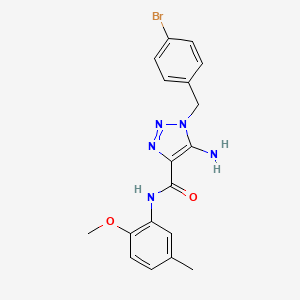

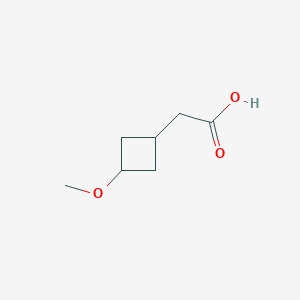

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol, also known as (S)-AP3, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a chiral molecule that belongs to the class of pyrrolidine derivatives and has been found to exhibit a range of biological activities.

Scientific Research Applications

Biological Applications and Antitumor Activity

A study focusing on pyrrolo[2,3-d]pyrimidine antifolates, which are structurally related to "(3S)-1-(4-aminophenyl)pyrrolidin-3-ol", demonstrates their potent antitumor activity. These compounds selectively inhibit cell proliferation through their interaction with folate receptors and the proton-coupled folate transporter, showing significant efficacy in both in vitro and in vivo models, highlighting their potential in cancer therapy (Wang et al., 2011).

DNA Interaction and Stabilization

Research into pyrrolidyl polyamines, which share a common structural motif with "(3S)-1-(4-aminophenyl)pyrrolidin-3-ol", indicates these compounds can remarkably stabilize DNA duplexes and triplexes at low concentrations. Their strong electrostatic interactions make them potential candidates for DNA delivery and transfection applications (Nagamani & Ganesh, 2001).

Material Science and Polymer Research

In material science, the compound has been investigated for its role in the synthesis of novel polyimides and poly(pyridine−imide) materials. These materials exhibit good thermal stability, solubility in common organic solvents, and unique optical and electrochemical properties, which are crucial for various industrial applications (Liaw et al., 2007).

Medicinal Chemistry and Drug Design

The compound's framework is integral to the development of new medicinal agents. For instance, its structural features have been utilized in the synthesis of molecules with potential as anti-cancer and anti-inflammatory agents. Such research underlines the compound's relevance in designing drugs with specific biological targets and enhanced therapeutic profiles (Zulfiqar et al., 2021).

Corrosion Inhibition

Research on derivatives structurally related to "(3S)-1-(4-aminophenyl)pyrrolidin-3-ol" has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. These studies contribute to the broader field of chemical engineering by providing insights into the design of more efficient corrosion inhibitors for industrial applications (Verma et al., 2015).

properties

IUPAC Name |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXNLJITQBHSMT-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2386738.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2386744.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386748.png)

![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2386749.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2386751.png)

![4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2386760.png)